![molecular formula C15H17N3O4 B2554119 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923228-20-0](/img/structure/B2554119.png)
4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They have two nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
The molecular structure analysis of a compound involves understanding its geometry, connectivity, and conformation. This usually requires experimental techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyrimidine derivatives can undergo a variety of reactions, including nitration .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : This compound is synthesized through reactions like [4 + 2]-cycloaddition. For instance, Adams et al. (2005) described the synthesis of a related compound, which involved reacting 4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione with phenyl isocyanate at low temperatures, resulting in a new derivative of pyrrolo[2,3-d]pyrimidine (Adams, Saçmacı, Üngören, & Akçamur, 2005).
Electron Transport Layer in Polymer Solar Cells : A related compound was used by Hu et al. (2015) as an electron transport layer in inverted polymer solar cells, highlighting its potential in the field of renewable energy (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).
Photophysical and Biological Properties
Photophysical Properties : Zhang et al. (2014) synthesized a series of diketopyrrolopyrrole derivatives with properties such as high conductivity and electron mobility, and potential applications in optoelectronic materials and biological systems (Zhang, Song, Bi, Wu, Yu, & Wang, 2014).
Antiviral Activity : Diketopyrrolopyrrole derivatives, similar to this compound, have shown antiviral activity against retroviruses in cell culture, as found by Hocková et al. (2003) (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Catalytic and Synthetic Applications
Catalytic Properties : Goudarziafshar et al. (2021) used a related compound in the synthesis of 1-(α-Aminoalkyl)-2-naphthols, demonstrating its use as an effective catalyst (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
Synthesis of Other Compounds : Mulholland, Foster, & Haydock (1972) demonstrated the synthesis of pyrrolidine-2,4-diones, which is a process that might involve or relate to the synthesis or transformation of 4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (Mulholland, Foster, & Haydock, 1972).
Mechanism of Action
properties
IUPAC Name |
4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-22-7-6-18-8-11-12(14(18)20)13(17-15(21)16-11)9-2-4-10(19)5-3-9/h2-5,13,19H,6-8H2,1H3,(H2,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSDLDZFRIZACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

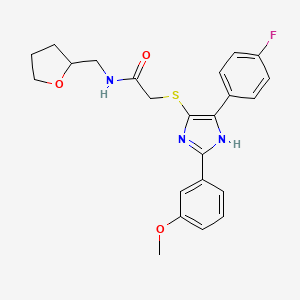
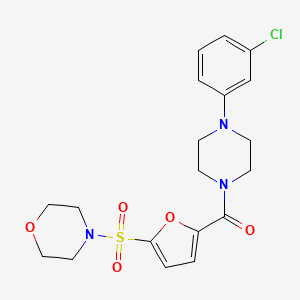
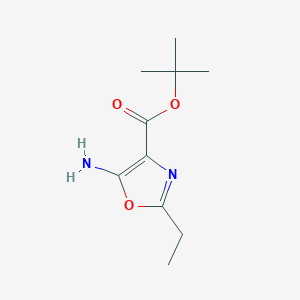
![3-[(2-Cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide](/img/structure/B2554039.png)
![2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2554041.png)
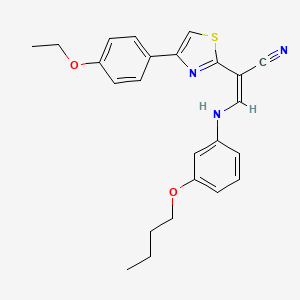
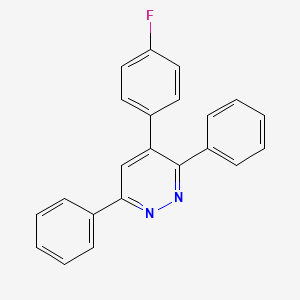
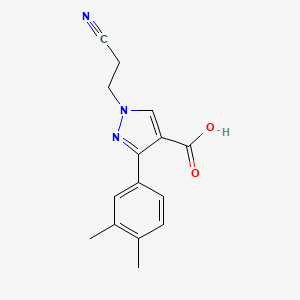
![2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2554046.png)

![N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide](/img/structure/B2554051.png)
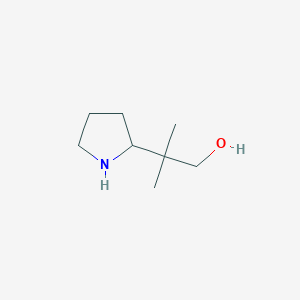

![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2554059.png)